molecular formula C21H23N3OS B1676094 Flt-3 Inhibitor III CAS No. 852045-46-6

Flt-3 Inhibitor III

Numéro de catalogue B1676094
Numéro CAS: 852045-46-6
Poids moléculaire: 365.5 g/mol
Clé InChI: FNZTULJDGIXMJJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Flt-3 Inhibitor III, also known under CAS 852045-46-6, is a small molecule/inhibitor that controls the biological activity of Flt-3 . It is primarily used for Phosphorylation & Dephosphorylation applications .


Chemical Reactions Analysis

Gilteritinib, a FLT3 inhibitor, is primarily metabolized via cytochrome P450 (CYP) 3A4 . The coadministration of gilteritinib with itraconazole (a strong P-glycoprotein inhibitor and CYP3A4 inhibitor) or rifampicin (a strong P-glycoprotein inducer and CYP3A inducer) significantly affected the gilteritinib pharmacokinetic profile .


Physical And Chemical Properties Analysis

Flt-3 Inhibitor III is a solid substance with a molecular weight of 365.49 . It is off-white in color and has a solubility of 10 mg/mL in DMSO . It is recommended to be stored at -20°C .

Applications De Recherche Scientifique

1. Specific Scientific Field: Oncology Flt-3 Inhibitor III is primarily used in the field of oncology, specifically in the study and treatment of acute myeloid leukemia (AML) .

3. Methods of Application or Experimental Procedures The specific methods of application or experimental procedures would depend on the context of the research. Generally, Flt-3 inhibitors like Flt-3 Inhibitor III are used in combination with other treatments. For example, the success of midostaurin (another Flt-3 inhibitor) used in combination with induction chemotherapy has prompted exploration of newer, more potent and targeted inhibitors (including gilteritinib) in the first-line setting in combination with chemotherapy .

1. Combination Therapy in Acute Myeloid Leukemia (AML) Flt-3 inhibitors, including Flt-3 Inhibitor III, are often used in combination with other treatments. For instance, the success of midostaurin (another Flt-3 inhibitor) used in combination with induction chemotherapy has prompted exploration of newer, more potent and targeted inhibitors (including gilteritinib) in the first-line setting in combination with chemotherapy .

2. Monotherapy in AML The success of gilteritinib and other newer Flt-3 inhibitors as monotherapy in the salvage setting has been tempered by the development of resistance due to diverse mechanisms . To overcome this problem, novel agents such as FF-10101 have shown promising potential .

3. Combination with Hypomethylating Agents Investigational strategies that incorporate Flt-3 inhibitors in combination with hypomethylating agents have shown promise .

4. Maintenance Therapy After Allogeneic Stem Cell Transplantation Flt-3 inhibitors are also being explored as maintenance therapy after allogeneic stem cell transplantation .

5. Treatment of Other FLT3-Mutated Diseases While AML is the most common disease associated with FLT3 mutations, other diseases, such as certain types of lymphoma, may also have FLT3 mutations. Flt-3 inhibitors could potentially be used in the treatment of these diseases .

1. Combination Therapy in Acute Myeloid Leukemia (AML) Flt-3 inhibitors, including Flt-3 Inhibitor III, are often used in combination with other treatments. For instance, the success of midostaurin (another Flt-3 inhibitor) used in combination with induction chemotherapy has prompted exploration of newer, more potent and targeted inhibitors (including gilteritinib) in the first-line setting in combination with chemotherapy .

2. Monotherapy in AML The success of gilteritinib and other newer Flt-3 inhibitors as monotherapy in the salvage setting has been tempered by the development of resistance due to diverse mechanisms . To overcome this problem, novel agents such as FF-10101 have shown promising potential .

3. Combination with Hypomethylating Agents Investigational strategies that incorporate Flt-3 inhibitors in combination with hypomethylating agents have shown promise .

4. Maintenance Therapy After Allogeneic Stem Cell Transplantation Flt-3 inhibitors are also being explored as maintenance therapy after allogeneic stem cell transplantation .

5. Treatment of Other FLT3-Mutated Diseases While AML is the most common disease associated with FLT3 mutations, other diseases, such as certain types of lymphoma, may also have FLT3 mutations. Flt-3 inhibitors could potentially be used in the treatment of these diseases .

Orientations Futures

The natural history of FLT3-mutated AML is changing after the approval of midostaurin for frontline therapy and gilteritinib for relapsed or refractory patients . Recently reported, positive randomized trials of the drugs gilteritinib, quizartinib, and sorafenib predict even wider use of FLT3 inhibitors going forward .

Propriétés

IUPAC Name

5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-2-6-17(7-3-1)20-16-22-21(26-20)23-18-8-10-19(11-9-18)25-15-14-24-12-4-5-13-24/h1-3,6-11,16H,4-5,12-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZTULJDGIXMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flt-3 Inhibitor III

Synthesis routes and methods

Procedure details

Me3SiBr (0.052 mL, 0.384 mmol, 1.1 equiv) and DMSO (0.027 mL, 0.384 mmol, 1.1 equiv) are added sequentially and dropwise to a cold (0° C.) solution of phenylacetaldehyde (42 mg, 0.349 mmol) in CH3CN (0.66 mL), under an argon atmosphere. The resulting mixture is stirred at 0° C. for 50 min, allowed to warm to RT and to stir for 10 min. CH3CN (0.97 mL) is added to the reaction mixture, followed by addition of [4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-thiourea (93 mg, 0.349 mmol). The reaction mixture is heated to reflux for 80 min, allowed to cool to RT and concentrated in vacuo. Purification of the crude product by silica gel (20 g) column chromatography (CH2Cl2/MeOH, 90/10) affords the title compound: ES-MS: 366.0 [M+H]+; single peak at tR=6.33 min (System 1); Rf=0.11 (CH2Cl2/MeOH, 80/20).
Quantity
0.052 mL
Type
reactant
Reaction Step One
Name
Quantity
0.027 mL
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
Name
Quantity
0.66 mL
Type
solvent
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.97 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flt-3 Inhibitor III
Reactant of Route 2
Reactant of Route 2
Flt-3 Inhibitor III
Reactant of Route 3
Reactant of Route 3
Flt-3 Inhibitor III
Reactant of Route 4
Reactant of Route 4
Flt-3 Inhibitor III
Reactant of Route 5
Reactant of Route 5
Flt-3 Inhibitor III
Reactant of Route 6
Reactant of Route 6
Flt-3 Inhibitor III

Citations

For This Compound
12
Citations
H Tani, M Kimura, H Yamada, H Fujii, S Taniguchi… - Antiviral Research, 2020 - Elsevier
Severe fever with thrombocytopenia syndrome (SFTS), an emerging viral infectious disease with a high case fatality rate, is caused by the SFTS virus (SFTSV). Although several cellular …
Number of citations: 1 www.sciencedirect.com
LL Yuan, A Green, L David, C Dozier, C Récher… - Leukemia Research, 2014 - Elsevier
… The FLT-3 inhibitor III was purchased from Calbiochem (San Diego, CA, USA). CHK1 inhibitor SCH-900776 was from Active Biochem (Maplewood, NJ, USA), AZD7762 was a kind gift …
Number of citations: 22 www.sciencedirect.com
H Al-Ali, SC Schürer, VP Lemmon… - ACS chemical …, 2013 - ACS Publications
… Bioassay activity clustering (Figure 2B) shows that certain compounds, such as ML-7 and Flt-3 inhibitor III, had a broad effect on multiple aspects of neurite growth, increasing NAL, NBA, …
Number of citations: 39 pubs.acs.org
J Liu, AR Sternberg, S Ghiasvand… - IEEE Transactions on …, 2018 - ieeexplore.ieee.org
… Cultures treated with GTP-14564 (multi-target inhibitor for c-fms, c-kit and Flt-3), EGFR/ErbB-2 inhibitor, and Flt-3 inhibitor III showed significantly lower lactate. Cultures treated with AG …
Number of citations: 36 ieeexplore.ieee.org
M Morel, M Vanderstraete, K Cailliau… - International Journal for …, 2014 - Elsevier
Protein kinases (PKs) are one of the largest protein families in most eukaryotic organisms. These enzymes are involved in the control of cell proliferation, differentiation and metabolism …
Number of citations: 38 www.sciencedirect.com
A Spencer, AD Sligar, D Chavarria, J Lee, D Choksi… - Scientific Reports, 2021 - nature.com
Physical activity has been consistently linked to decreased incidence of breast cancer and a substantial increase in the length of survival of patients with breast cancer. However, the …
Number of citations: 12 www.nature.com
R Wang - 2011 - search.proquest.com
Abstract Development of the embryonic kidney initiates with the formation of the ureteric bud (UB) from the Wolffian duct (WD) and proceeds as the UB and the MM reciprocally induce …
Number of citations: 3 search.proquest.com
AJX Lee - 2012 - discovery.ucl.ac.uk
Chromosomal instability (CIN) describes ongoing numerical and structural chromosomal aberrations in cancer cells, leading to intra-tumour heterogeneity and is frequently associated …
Number of citations: 2 discovery.ucl.ac.uk
AL Spencer - 2018 - repositories.lib.utexas.edu
Metastasis is the ultimate cause of most cancer-related deaths. As such, it is critical to understand the processes that control the spread of cancer through the body. To metastasize, …
Number of citations: 0 repositories.lib.utexas.edu
ME Ramirez - 2015 - utswmed-ir.tdl.org
Cancer therapy has traditionally focused on eliminating fast-growing populations of cells, yet a growing body of evidence suggests that small subpopulations of cancer cells can evade …
Number of citations: 0 utswmed-ir.tdl.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.